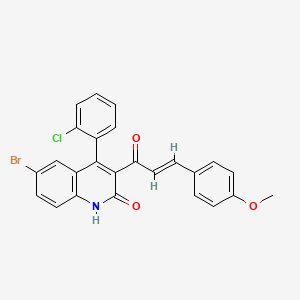![molecular formula C19H32N2O5 B14100766 (1R,2S,5S)-3-[(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14100766.png)
(1R,2S,5S)-3-[(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boceprevir is a potent inhibitor of the hepatitis C virus non-structural protein 3 protease. It was approved by the United States Food and Drug Administration in 2011 as a treatment for chronic hepatitis C virus infection. The key intermediate in the synthesis of Boceprevir is a chiral bicyclic proline fragment, which is crucial for the construction of the final drug compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the key intermediate for Boceprevir involves a diastereoselective construction of the proline moiety. The process begins with cis-cypermethric acid, a readily available and inexpensive source of the cyclopropane ring required in the targeted compound. The synthetic route utilizes the cis-orientation of the 2,2-dichlorovinyl and carboxylic acid side arms present in the starting material . The key steps include hydroboration of vinyl chlorides and oxidative esterification .
Industrial Production Methods
Industrial production of Boceprevir’s key intermediate involves multi-gram synthesis techniques. The process is designed to be efficient and scalable, ensuring that the intermediate can be produced in large quantities to meet the demands of pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
The key intermediate undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for the formation of the final proline moiety.
Reduction: Used to modify specific functional groups within the intermediate.
Substitution: Involves replacing certain groups to achieve the desired chemical structure.
Common Reagents and Conditions
Hydroboration: Utilizes borane reagents to add boron across the double bonds.
Oxidative Esterification: Involves the use of oxidizing agents to convert alcohols to esters.
Major Products Formed
The major product formed from these reactions is the chiral bicyclic proline fragment, which is then used in the construction of Boceprevir .
Applications De Recherche Scientifique
Boceprevir’s key intermediate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting viral proteases.
Medicine: Integral in the development of antiviral drugs, particularly for hepatitis C virus.
Industry: Employed in large-scale pharmaceutical manufacturing.
Mécanisme D'action
The key intermediate in Boceprevir exerts its effects by targeting the active site of the hepatitis C virus non-structural protein 3 protease. It covalently but reversibly binds to the serine residue in the active site via an alpha-ketoamide functional group. This binding inhibits the proteolytic activity of the enzyme, preventing the virus from replicating .
Comparaison Avec Des Composés Similaires
Similar Compounds
Telaprevir: Another hepatitis C virus non-structural protein 3 protease inhibitor.
Simeprevir: A similar protease inhibitor used for hepatitis C virus treatment.
Uniqueness
Boceprevir’s key intermediate is unique due to its chiral bicyclic proline structure, which provides high specificity and potency in inhibiting the hepatitis C virus non-structural protein 3 protease .
Propriétés
Formule moléculaire |
C19H32N2O5 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-17(2,3)13(20-16(25)26-18(4,5)6)14(22)21-9-10-11(19(10,7)8)12(21)15(23)24/h10-13H,9H2,1-8H3,(H,20,25)(H,23,24) |
Clé InChI |
DZIWJAMMMZCSSP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1-ol](/img/structure/B14100687.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14100691.png)
![N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100694.png)
![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100711.png)

![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14100722.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14100733.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100735.png)
![2-(1,3-Benzothiazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100741.png)
![4-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100750.png)
![Ethanesulfonic acid,2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt](/img/structure/B14100758.png)
![N-(2-chlorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100759.png)
![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14100762.png)

